molecular formula C8H7F3O2 B3109623 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol CAS No. 174265-02-2

2-(Hydroxymethyl)-4-(trifluoromethyl)phenol

Cat. No.: B3109623
CAS No.: 174265-02-2
M. Wt: 192.13 g/mol
InChI Key: BZNXQEYFQIMNTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing TFMK-Phenol. Notably, trifluoromethyl ketones (TFMKs) serve as valuable synthetic intermediates. Researchers have explored various routes, including nucleophilic trifluoromethylation using reagents like trifluoromethyl phenyl sulfone . These methods allow controlled introduction of the trifluoromethyl group into the phenolic framework.

Scientific Research Applications

Chemical Synthesis

2-(Hydroxymethyl)-4-(trifluoromethyl)phenol is used in various chemical synthesis processes. For instance, in the study by Egami et al. (2015), phenol derivatives were trifluoromethylated using copper/Togni reagent, demonstrating the practical utility in synthesizing potent inhibitors like enoyl-acyl carrier protein reductase (FabI) inhibitors (Egami, Ide, Kawato, & Hamashima, 2015).

Polymer Science

This compound plays a significant role in polymer science. Conner, Lorenz, and Hirth (2002) used 2-Hydroxymethylphenol and 4-hydroxymethylphenol as model compounds to study the cure of phenol–formaldehyde resins. They found that the addition of cure accelerators significantly increased the rate of condensation reactions (Conner, Lorenz, & Hirth, 2002).

Kinetic Studies

Komiyama (1988) conducted a kinetic investigation on the formations of 2- and 4-(hydroxymethyl)phenols from phenol and formaldehyde. The study indicated the importance of electrophilic attack in the reaction process (Komiyama, 1988).

Catalysis

In catalysis, hydroxypropyl cyclodextrins were used to synthesize 4-(Hydroxymethyl)phenol from phenol and formaldehyde, highlighting the significance of hydroxypropyl residues in enhancing selectivity (Komiyama, 1989).

Electrochemistry

The electrochemistry of phenol in various ionic liquids has been explored. For example, Villagrán et al. (2006) described the oxidation of phenol in bis{(trifluoromethyl)sulfonyl}amide based ionic liquids, highlighting the formation of phenoxyl radical and phenyl triflate molecule (Villagrán, Aldous, Lagunas, Compton, & Hardacre, 2006).

Sensor Development

In the field of sensor development, Zhou et al. (2010) synthesized a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform, which shows the utility of 2-(hydroxymethyl)phenol derivatives in creating sensitive and selective sensors (Zhou, Yu, Guo, Tang, Zhang, & Liu, 2010).

Properties

IUPAC Name

2-(hydroxymethyl)-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3,12-13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNXQEYFQIMNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Paraformaldehyde (3.4 g, 0.114 mol) was added in 0.5 g portions over a six hour period to a refluxing mixture of 4-trifluoromethyl phenol (2.3 g, 0.0142 mol), phenyl boronic acid (2.1 g, 0.017 mol) and proprionic acid (530 μL, 7 mmol) in benzene with the azeotropic removal of water (Dean-Stark trap). When the addition was complete, the reaction was heated for an additional hour, then cooled with an ice bath, diluted with THF (30 mL) and treated with 5 mL of 30% hydrogen peroxide solution. After stirring for one hour, the mixture was partitioned between water (50 mL) and ethyl acetate (50 mL). The organic layer was washed with NaHSO3 solution (1×50 mL), brine (1×50 mL), dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (30% ethyl acetate/hexanes) to afford 950 mg (35%) of the title compound as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 7.42 (d, 1H, J=9.1 Hz); 7.3 (s, 1H); 6.95 (d, 1H, J=9.1 Hz); 4.89 (s, 2H);
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
530 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
35%

Synthesis routes and methods II

Procedure details

To the solution of 2-methoxymethoxy-5-(trifluoromethyl)benzyl alcohol (3.15 g) from Example 60 in methanol (20 ml) was added 10% H2SO4 (5 ml) for reflux under heating for 1 hour. The solvent was removed under reduced pressure. To the residue was added water, the aqueous layer was extracted with ether. The ether layer was washed with water and saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, to give the title compound (2.5 g; 98%).
Name
2-methoxymethoxy-5-(trifluoromethyl)benzyl alcohol
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
Reactant of Route 2
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
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2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
Reactant of Route 4
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
Reactant of Route 5
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
Reactant of Route 6
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol

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